N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the benzodioxole moiety: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a benzodioxole derivative, often through a nucleophilic substitution reaction.
Attachment of the methylsulfanylphenyl group: This final step can be accomplished via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (3Z)-N-(1,3-benzodioxol-5-yl)hexahydro[1,3]thiazolo[3,4-a]pyridin-3-imine
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features, such as the combination of the imidazo[1,2-a]pyridine core with the benzodioxole and methylsulfanylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H19N3O2S/c1-14-3-10-20-24-21(15-4-7-17(28-2)8-5-15)22(25(20)12-14)23-16-6-9-18-19(11-16)27-13-26-18/h3-12,23H,13H2,1-2H3 |
InChI Key |
FWTUQAGWOJKPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)SC)C=C1 |
Origin of Product |
United States |
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